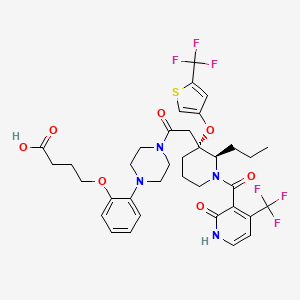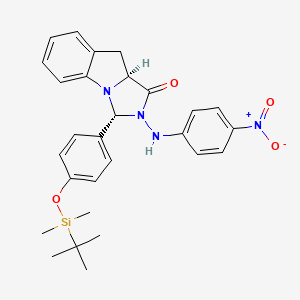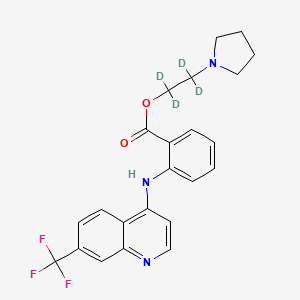
Florifenine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Florifenine-d4 is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a deuterated analog of Florifenine, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The molecular formula of this compound is C23H18D4F3N3O2, and it has a molecular weight of 433.46 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of Florifenine-d4 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-[(7-(trifluoromethyl)-4-quinolinyl)amino]benzoic acid with 2-(1-pyrrolidinyl)ethyl-d4 ester under specific reaction conditions The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine
Análisis De Reacciones Químicas
Florifenine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
Florifenine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Florifenine and its metabolites.
Biology: Employed in studies involving the serotonin reuptake mechanism and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mecanismo De Acción
The mechanism of action of Florifenine-d4 involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which enhances neurotransmission and improves mood. The molecular targets of this compound include the serotonin transporter (SERT) and various serotonin receptors. The pathways involved in its mechanism of action are primarily related to the modulation of serotonin levels and the subsequent effects on mood and behavior.
Comparación Con Compuestos Similares
Florifenine-d4 is unique compared to other similar compounds due to its deuterated structure, which provides increased stability and reduced metabolic degradation. Similar compounds include:
Fluoxetine: Another SSRI used in the treatment of depression and anxiety disorders.
Sertraline: An SSRI with a similar mechanism of action but different chemical structure.
Paroxetine: An SSRI that also inhibits serotonin reuptake but has different pharmacokinetic properties.
This compound stands out due to its enhanced stability and potential for use in research applications where deuterated compounds are preferred.
Propiedades
Fórmula molecular |
C23H22F3N3O2 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethyl) 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28)/i13D2,14D2 |
Clave InChI |
DQOYUDHAZMAVLD-RYIWKTDQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC=C1NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)N4CCCC4 |
SMILES canónico |
C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


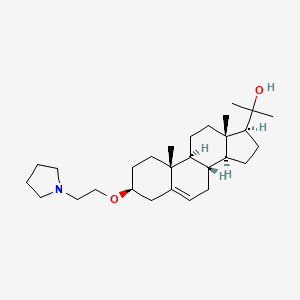

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)
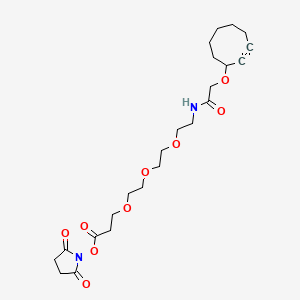

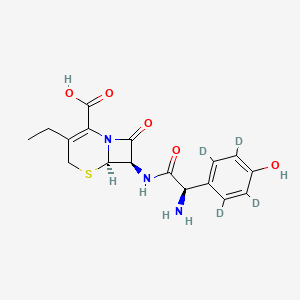
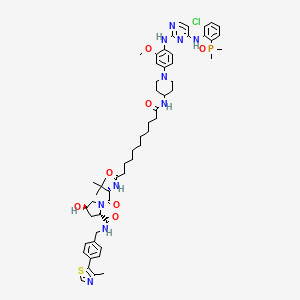

![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
